(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid
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Overview
Description
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the hydroboration of pyrrole with borane reagents, followed by oxidation to yield the boronic acid . Another approach involves the use of pinacol boronic esters, which are stable intermediates that can be converted to the desired boronic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the hydroboration-oxidation sequence. This method is favored for its efficiency and the high yield of the desired product. The use of pinacol boronic esters is also common in industrial settings due to their stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted pyrrole derivatives .
Scientific Research Applications
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds . This mechanism is central to its role in Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Share similar heterocyclic structures and are used in various chemical and biological applications.
Pinacol boronic esters: Used as intermediates in the synthesis of boronic acids.
Pyrazole derivatives: Exhibit similar reactivity and are used in medicinal chemistry.
Uniqueness
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability of the pyrrole ring. This combination makes it particularly valuable in cross-coupling reactions and other synthetic applications .
Biological Activity
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a pyrrole ring and a boronic acid functional group, has been investigated for various biological applications, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of this compound is C4H8BNO2. The compound features a five-membered nitrogen-containing ring that contributes to its reactivity and interaction with biological targets. The boronic acid group enhances its ability to form reversible covalent bonds with biomolecules, making it a valuable candidate for therapeutic applications.
Antitumor Properties
Research indicates that this compound exhibits potential antitumor effects . Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines. For example, certain compounds containing the boronic acid moiety have demonstrated potent in vitro anticancer activity against renal cancer and leukemia cells, leading to cell cycle arrest and DNA damage induction through mechanisms such as upregulation of p-H2AX and suppression of oncogenic pathways like cyclin D/Rb .
Enzyme Inhibition
The compound's ability to interact with enzymes is another area of interest. Boronic acids are known to inhibit serine and cysteine proteases by forming stable complexes with the active site residues. For instance, this compound has been studied for its effects on enzymes involved in metabolic pathways, potentially serving as a lead compound for developing enzyme inhibitors .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 1 µM, suggesting their potential as therapeutic agents in cancer treatment .
- Mechanistic Insights : Another investigation into the mechanism of action revealed that treatment with specific boronic acid derivatives led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to apoptosis. This finding highlights the dual role of these compounds in both direct cytotoxic effects and modulation of cellular stress responses .
Comparative Analysis
Compound | Antitumor Activity | Enzyme Inhibition | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Induces DNA damage; cell cycle arrest |
Other Boronic Acid Derivatives | Variable | High | Protease inhibition; ROS generation |
Properties
Molecular Formula |
C4H8BNO2 |
---|---|
Molecular Weight |
112.93 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrol-4-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h3,6-8H,1-2H2 |
InChI Key |
BKJHFPPUPHTSGH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNCC1)(O)O |
Origin of Product |
United States |
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